1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride
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Overview
Description
1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chloro group at the first position and a 2,2-difluoroethoxy group at the fourth position of the isoquinoline ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: Isoquinoline is chlorinated at the first position using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 1-chloroisoquinoline.
Etherification: The 1-chloroisoquinoline undergoes etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to introduce the 2,2-difluoroethoxy group at the fourth position.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the first position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-substituted isoquinoline derivative.
Scientific Research Applications
1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is studied for its potential effects on various biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related bioactive molecules.
Industrial Chemistry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoroethoxy groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-chloroisoquinoline: Lacks the difluoroethoxy group, making it less specific in its interactions.
4-(2,2-difluoroethoxy)isoquinoline: Lacks the chloro group, which may affect its reactivity and binding properties.
1-chloro-4-methoxyisoquinoline: Has a methoxy group instead of a difluoroethoxy group, which can alter its chemical and biological properties.
Uniqueness
1-chloro-4-(2,2-difluoroethoxy)isoquinoline hydrochloride is unique due to the presence of both the chloro and difluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2408962-98-9 |
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Molecular Formula |
C11H9Cl2F2NO |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
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